Eldecalcitol-d6 is a deuterated analog of eldecalcitol, which is a synthetic derivative of vitamin D3. Specifically, it is known as 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3. This compound has been developed primarily for its potential therapeutic applications in treating osteoporosis and other bone-related diseases. The introduction of deuterium in eldecalcitol-d6 enhances its stability and may improve its pharmacokinetic properties.
Eldecalcitol was first synthesized in Japan and has gained attention for its efficacy in increasing bone mineral density and reducing fracture risk in patients with osteoporosis. The compound has been marketed under the development code ED-71 and is recognized for its potent biological effects compared to other vitamin D analogs . Eldecalcitol-d6 serves as a valuable tool for research, particularly in pharmacokinetic studies due to the isotopic labeling.
Eldecalcitol-d6 falls under the classification of vitamin D analogs, specifically as a steroid hormone. It acts on the vitamin D receptor and mimics the effects of natural vitamin D3, promoting calcium absorption and bone health.
Technical details of the synthesis include:
Eldecalcitol-d6 retains the core structure of eldecalcitol but includes deuterium atoms at specific positions, enhancing its stability during metabolic processes. The molecular formula is C_27H_44D_6O_3, indicating that six hydrogen atoms have been replaced with deuterium.
Eldecalcitol-d6 undergoes similar chemical reactions as its parent compound, including:
Technical details include:
Eldecalcitol-d6 functions by binding to the vitamin D receptor in various tissues, including bone and intestine. This binding activates signaling pathways that lead to increased intestinal absorption of calcium and phosphate, as well as enhanced bone mineralization.
Research indicates that eldecalcitol increases osteocalcin levels in osteoblasts and inhibits osteoclast activity, reducing bone resorption . The mechanism involves:
Relevant data includes:
Eldecalcitol-d6 is primarily used in scientific research to study the pharmacokinetics and dynamics of vitamin D analogs. Its applications include:
Eldecalcitol-d6 represents a strategically deuterated analog of the active vitamin D metabolite eldecalcitol, where six hydrogen atoms are replaced with stable deuterium isotopes. This molecular modification creates an essential internal standard for mass spectrometry-based quantification while preserving the biochemical activity of the parent compound for metabolic studies. The incorporation of deuterium follows precise chemical strategies to maintain molecular integrity and maximize isotopic purity.
Deuterium labeling in eldecalcitol-d6 focuses on the aliphatic side chain to minimize alterations to the molecule’s biologically active core. The deuteration occurs at the terminal methyl group (positions 26, 27) and the adjacent methylene group (position 25) of the hydroxypropyl moiety, yielding a hexadeuterated form (C30H44D6O5) with molecular weight 496.75 g/mol [1]. This positioning leverages the metabolic stability conferred by the carbon-deuterium bond, particularly against cytochrome P450-mediated oxidation, which primarily targets the side chain in vitamin D analogs. The synthetic route employs protected intermediates where deuterium is introduced via catalytic hydrogen-deuterium exchange or Grignard reactions using deuterated alkylmagnesium bromides (e.g., CD3MgBr) before ring system assembly. Crucially, deuterium placement avoids the A-ring hydroxyl groups and triene structure responsible for receptor binding, ensuring biological equivalence to non-deuterated eldecalcitol [3].
Table 1: Strategic Deuteration Sites in Eldecalcitol-d6
Position | Chemical Group | Deuteration Method | Metabolic Stability Impact |
---|---|---|---|
26, 27 | Terminal methyl | CD3MgBr addition | Reduces 24-hydroxylation |
25 | Methylene | D2/Pd-C catalysis | Inhibits β-oxidation |
1α,3β | Hydroxyl groups | Avoided | Preserves VDR binding affinity |
Initial synthesis of eldecalcitol-d6 employed a linear 27-step sequence starting from vitamin D2 or cholesterol precursors, achieving overall yields below 0.03%. This approach suffered from cumulative inefficiencies and isotopic dilution during prolonged manipulation of the deuterated side chain [3]. The convergent strategy revolutionized production by coupling two deuterated fragments:
The pivotal coupling uses the Trost reaction (Pd0-catalyzed alkyne-ene cyclization), forming the triene structure with 15.6% yield and >98% isotopic purity. This convergent pathway reduces steps to 18–20 and increases overall yield 50-fold compared to linear synthesis while maintaining stereochemical integrity at C1α and C3β hydroxyls [3]. The deuterated fragments enable late-stage diversification, allowing parallel synthesis of variously labeled analogs.
Table 2: Comparative Synthesis Pathways for Eldecalcitol-d6
Parameter | Linear Synthesis | Convergent Synthesis | Biomimetic Approach |
---|---|---|---|
Total Steps | 27 | 18–20 | 10–12 |
Overall Yield | ~0.03% | ~1.5% | ~3.8% |
Isotopic Purity | 92–95% | 98–99% | 95–97% |
Key Limitation | Deuterium loss in late steps | Complex fragment coupling | Enzyme availability |
Biomimetic synthesis mimics the natural vitamin D metabolic pathway to streamline eldecalcitol-d6 production. This approach starts with ergocalciferol-d6 (vitamin D2-d6) or cholecalciferol-d6 (vitamin D3-d6) as deuterated precursors, leveraging enzymatic transformations for regioselective modifications. The critical innovations involve:
The biomimetic route achieves 3.8% overall yield in 10–12 steps, significantly outperforming linear methods. Enzyme-mediated hydroxylations (e.g., using engineered CYP27B1 or CYP105A1) enable stereospecific deuterium retention at metabolic soft spots, particularly enhancing resistance to CYP24A1-mediated catabolism. This approach maintains the natural triene conformation critical for vitamin D receptor (VDR) binding while incorporating deuterium at positions 25, 26, and 27 [3] [5].
Deuterium labeling efficiency directly impacts the sensitivity and accuracy of eldecalcitol quantification in pharmacokinetic studies. Optimization focuses on three domains:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3